molecular formula C15H22O B14450327 2,4,4-Trimethyl-5-phenylhexan-3-one CAS No. 74338-65-1

2,4,4-Trimethyl-5-phenylhexan-3-one

Cat. No.: B14450327
CAS No.: 74338-65-1
M. Wt: 218.33 g/mol
InChI Key: TUQIRLRILHJROY-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-5-phenylhexan-3-one is an organic compound with the molecular formula C15H22O It is a ketone characterized by a phenyl group attached to a hexane chain with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-5-phenylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,4,4-trimethylpentan-3-one with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-5-phenylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2,4,4-Trimethyl-5-phenylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-5-phenylhexan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentan-3-one: Lacks the phenyl group, making it less complex.

    5-Phenylhexan-3-one: Similar structure but without the additional methyl groups.

    2,4,4-Trimethyl-5-phenylpentan-3-one: Similar but with a shorter carbon chain.

Uniqueness

2,4,4-Trimethyl-5-phenylhexan-3-one is unique due to its combination of a phenyl group and multiple methyl groups on a hexane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

74338-65-1

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2,4,4-trimethyl-5-phenylhexan-3-one

InChI

InChI=1S/C15H22O/c1-11(2)14(16)15(4,5)12(3)13-9-7-6-8-10-13/h6-12H,1-5H3

InChI Key

TUQIRLRILHJROY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)C(C)C1=CC=CC=C1

Origin of Product

United States

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